molecular formula C21H25N3O4S2 B6519782 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 946208-81-7

2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Katalognummer: B6519782
CAS-Nummer: 946208-81-7
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: ZBXCKEZHVVNISZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyclopenta[b]thiophene-3-carboxamide derivative featuring a sulfamoyl benzamido substituent at position 2 and a cyclopentyl(methyl) group on the sulfonamide moiety. The cyclopenta[b]thiophene core is a privileged scaffold in medicinal chemistry, known for its conformational rigidity and ability to engage with hydrophobic binding pockets .

Eigenschaften

IUPAC Name

2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-24(14-5-2-3-6-14)30(27,28)15-11-9-13(10-12-15)20(26)23-21-18(19(22)25)16-7-4-8-17(16)29-21/h9-12,14H,2-8H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCKEZHVVNISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O4S2
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 893099-26-8

The compound features a cyclopentyl group attached to a sulfamoyl moiety and a benzamide structure, which may contribute to its biological activity by interacting with various molecular targets.

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide:

CompoundActivity TypeCell LineIC50 (µM)Mechanism
Compound 17AntiproliferativeA5490.36Tubulin polymerization inhibition
Compound 17Induction of apoptosisA549-Caspase activation
Trametinib + 4-MUAntitumor effectsMPM Cells-ERK blockade

Case Studies and Research Findings

  • Anticancer Potential : A study evaluating cyclohepta[b]thiophenes found that compound 17 exhibited potent antiproliferative activity with minimal cytotoxicity across various cancer cell lines. It induced cell cycle arrest and apoptosis, suggesting a promising therapeutic profile .
  • Combination Therapy : Research on trametinib and 4-methylumbelliferone (4-MU) indicated that their combination enhances antitumor efficacy in malignant pleural mesothelioma (MPM) models. This highlights the potential for synergistic effects when combined with other therapeutic agents .
  • Synthesis and Optimization : The synthesis of related compounds often involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and green chemistry principles are being explored for industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs differ in substituents on the sulfamoyl benzamido group and cyclopenta[b]thiophene core:

Compound Name Substituent Variations Molecular Formula Molecular Weight logP Pharmacological Use/Activity Reference
Target Compound : 2-{4-[cyclopentyl(methyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cyclopentyl(methyl)sulfamoyl C22H27N3O4S2 469.60* ~3.5† Hypothesized mitochondrial modulation
G839-0106 : 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cyclohexyl(methyl)sulfamoyl; N-methyl at carboxamide C23H29N3O4S2 475.63 3.67 Antiviral screening compound
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-...thiophene-3-carboxamide Ethyl(phenyl)sulfamoyl Undisclosed (PubChem entry)
N-Phenyl-2-[(2-thienylcarbonyl)amino]-...thiophene-3-carboxamide Thienylcarbonylamino; phenylcarbamoyl Undisclosed (structural analog)

*Calculated based on G839-0106’s formula (C23H29N3O4S2) with cyclopentyl (C5H9) replacing cyclohexyl (C6H11).
†Estimated via comparative analysis of cycloalkyl substituent effects on logP .

Key Structural and Functional Differences

  • Cycloalkyl vs. In contrast, ethyl(phenyl) or thienyl substituents (e.g., ) introduce aromatic π-systems, which could improve target binding via π-π interactions but reduce solubility.
  • N-Methylation (G839-0106) : The N-methyl group in G839-0106 likely decreases hydrogen-bonding capacity, improving metabolic stability but possibly reducing target affinity compared to the unmethylated target compound .
  • Core Modifications : Analogues with fused heterocycles (e.g., pyridin-2-yl in ) or chloroacetamido substituents () exhibit divergent physicochemical profiles, such as altered logSw (water solubility) and polar surface area, which influence bioavailability .

Pharmacological Implications

  • Antiviral Potential: G839-0106’s inclusion in antiviral libraries implies that the sulfamoyl benzamido-thiophene scaffold may interfere with viral replication machinery, possibly through protease or polymerase inhibition .
  • Antimicrobial Activity : Thiophene derivatives like those in demonstrate broad-spectrum antimicrobial effects, hinting at possible secondary applications for the target compound .

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Cycloalkyl substituents optimize lipophilicity (logP ~3.5–3.7) while maintaining moderate solubility (logSw ~-4.18), balancing cell permeability and bioavailability . The cyclopenta[b]thiophene core’s rigidity enhances target selectivity compared to flexible analogs (e.g., ’s phenylimino derivatives) .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to G839-0106, involving sulfonylation of benzamido intermediates and cyclopenta[b]thiophene coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.